2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a suitable cyano and phenyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to pyrazolo[1,5-a]pyrimidines.
Uniqueness
The uniqueness of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its specific combination of cyano and phenyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C18H13N5 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1-cyano-2-phenylethenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C18H13N5/c1-12-8-13(2)23-18(21-12)16(11-20)17(22-23)15(10-19)9-14-6-4-3-5-7-14/h3-9H,1-2H3 |
InChI Key |
RJTSYBYDMOXGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=C3)C#N)C#N)C |
Origin of Product |
United States |
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